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Compound of Interest

Compound Name: 4-Chloropyridazin-3-ol

Cat. No.: B156340

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 4-Chloropyridazin-3-ol (CAS No. 1677-79-8). The document is
intended for researchers, scientists, and professionals in the field of drug development and
chemical synthesis. While direct experimental spectra for this specific compound are not
publicly available, this guide compiles representative data based on the analysis of structurally
similar pyridazine derivatives.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic characteristics of 4-
Chloropyridazin-3-ol. This data is crucial for the structural elucidation and quality control of

this compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H and *C NMR Data for 4-Chloropyridazin-3-ol
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Predicted Chemical

Nucleus . Multiplicity Notes
Shift (6, ppm)
1H ~7.3-7.6 Doublet Proton on C5
H ~7.0-7.3 Doublet Proton on C6
1H ~10.0- 12.0 Broad Singlet OH proton
) C3 (bearing OH

13C ~155 - 160 Singlet

group)
13C ~130 - 135 Singlet C4 (bearing ClI group)
13C ~125-130 Singlet C5
13C ~120 - 125 Singlet C6

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and can vary based on

the solvent and concentration used.

Infrared (IR) Spectroscopy

Table 2: Expected Infrared Absorption Bands for 4-Chloropyridazin-3-ol

Wavenumber (cm—?) Intensity Assignment
3400 - 3200 Broad O-H stretch (hydroxyl group)
3100 - 3000 Medium C-H stretch (aromatic)
C=N and C=C stretching
1650 - 1550 Strong ] ) S )
vibrations (pyridazine ring)
1200 - 1100 Medium C-O stretch (hydroxyl group)
850 - 750 Strong C-Cl stretch

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for 4-Chloropyridazin-3-ol

© 2025 BenchChem. All rights reserved.

2/6

Tech Support


https://www.benchchem.com/product/b156340?utm_src=pdf-body
https://www.benchchem.com/product/b156340?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

miz Relative Intensity (%) Assighment

[M]*/ [M+2]* (Molecular ion

130/132 100/ ~33 peak with isotopic pattern for
Chlorine)

102/104 Variable [M-COJ*

95 Variable [M-CI]*

67 Variable Further fragmentation

Note: Fragmentation patterns can vary depending on the ionization technique and energy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloropyridazin-3-ol in 0.5-0.7
mL of a deuterated solvent (e.g., DMSO-des, CDCI3) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance
operating at a proton frequency of 400 MHz or higher.

e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

o Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise
ratio.

e 13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.
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o Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5
seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural
abundance of 13C.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.

 Instrumentation: Employ an FTIR spectrometer, such as a PerkinElmer Spectrum Two or a
Thermo Scientific Nicolet iS5.

o Data Acquisition:

o Record a background spectrum of the empty ATR crystal to subtract atmospheric and
instrumental interferences.

o Record the sample spectrum over a typical range of 4000-400 cm~1.
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Processing: The software automatically performs the background subtraction. The
resulting spectrum is typically displayed in terms of transmittance or absorbance versus
wavenumber (cm™?).

Mass Spectrometry (MS)

e Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or
acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic
system like Gas Chromatography (GC) or Liquid Chromatography (LC).

« lonization: Utilize an appropriate ionization technique. Electron lonization (EI) is a common
method for relatively small, volatile molecules and typically provides detailed fragmentation
patterns.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

e Mass Analysis: Use a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer,
to separate the ions based on their mass-to-charge ratio (m/z).

» Data Acquisition and Processing: The instrument's software records the abundance of each
ion at its respective m/z value, generating a mass spectrum. The data is analyzed to identify

the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound.

Workflow for Spectroscopic Analysis of a Synthesized Compound
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Caption: General workflow from chemical synthesis to spectroscopic analysis and reporting.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloropyridazin-3-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156340#spectroscopic-data-of-4-chloropyridazin-3-
ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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